molecular formula C16H17F2N3OS B6491291 3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340897-14-4

3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6491291
CAS No.: 1340897-14-4
M. Wt: 337.4 g/mol
InChI Key: BTANISIYNBFMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a dihydropyrimidinone core substituted with a 3,5-difluorophenylmethyl group at position 3, a methyl group at position 6, and a thiomorpholin-4-yl moiety at position 2.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-methyl-2-thiomorpholin-4-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-11-6-15(22)21(10-12-7-13(17)9-14(18)8-12)16(19-11)20-2-4-23-5-3-20/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANISIYNBFMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCSCC2)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

The dihydropyrimidinone core distinguishes the target compound from structurally related heterocycles. For example:

  • Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 from ) replace the dihydropyrimidinone with a fused thiazolo-pyrimidine system. This modification introduces additional sulfur atoms and rigidity, which may enhance metabolic stability but reduce conformational flexibility compared to the target compound .
  • Diazaspiro and Pyrrolo-Pyridazine Cores (–3) feature spiro or fused bicyclic systems, such as diazaspiro[3.5]nonene or pyrrolo[1,2-b]pyridazine. These scaffolds often improve target selectivity due to their three-dimensional complexity but may suffer from synthetic challenges and reduced solubility compared to the planar dihydropyrimidinone core .
Table 1: Core Scaffold Comparison
Compound Type Core Structure Key Features Potential Advantages
Target Compound 3,4-Dihydropyrimidin-4-one Planar, flexible, moderate polarity Balanced pharmacokinetics
Thiazolo[4,5-d]pyrimidine Fused thiazole-pyrimidine Rigid, sulfur-rich Enhanced metabolic stability
Diazaspiro Systems Spirocyclic diazaspiro 3D complexity Improved target selectivity

Heterocyclic Substituent Analysis

The thiomorpholin-4-yl group in the target compound is a critical distinguishing feature:

  • Thiomorpholine vs. This contrasts with morpholinyl derivatives in –3 (e.g., EP 4,374,877 compounds), which may exhibit better aqueous solubility but reduced tissue distribution .
  • Thioxo vs. Amino Groups: Compounds like 19 and 20 () incorporate thioxo or aminocoumarin substituents. These groups introduce hydrogen-bonding capabilities but may increase susceptibility to oxidative degradation compared to the stable thiomorpholine moiety .
Table 2: Heterocyclic Substituent Impact
Substituent Polarity Metabolic Stability Binding Affinity Hypothesis
Thiomorpholin-4-yl Moderate High Enhanced hydrophobic interactions
Morpholin-4-yl Higher Moderate Improved solubility
Thioxo/Amino Groups Variable Lower Polar interactions, redox sensitivity

Fluorine Substituent Patterns

The 3,5-difluorophenylmethyl group in the target compound is strategically positioned to optimize steric and electronic effects. In contrast:

  • 2,3-Difluoro-4-substituted Phenyl groups in –3 (e.g., EP 4,374,877) introduce fluorine atoms at adjacent positions, which may disrupt π-π stacking interactions but improve resistance to cytochrome P450 oxidation .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

Answer:
The synthesis can leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, for introducing aryl or heteroaryl substituents. A typical protocol involves:

  • Using 3-iodo-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one as a core intermediate.
  • Reacting with 3,5-difluorophenylboronic acid in a 1:1 mixture of 1,4-dioxane/water under inert conditions.
  • Catalyzing with tetrakis(triphenylphosphine)palladium(0) (0.1–1 mol%) and sodium carbonate (2–3 equiv.) at 100°C for 12–24 hours .
  • Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields >75% purity. Adjust pH to 10 with ammonium hydroxide to stabilize intermediates.

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Combine NMR spectroscopy (¹H, ¹³C, 19F) and HPLC-MS for definitive characterization:

  • ¹H NMR : Confirm presence of thiomorpholine protons (δ 2.6–3.1 ppm) and difluorophenyl aromatic signals (δ 6.8–7.2 ppm).
  • 19F NMR : Verify fluorine environments (e.g., para/meta coupling in difluorophenyl group).
  • HPLC-MS : Use C18 columns (acetonitrile/0.1% formic acid) with ESI+ mode to detect [M+H]+ ions. Compare retention times with synthetic standards .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:
Screen for antimicrobial or kinase inhibition activity using:

  • Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 1–100 µM.
  • Kinase inhibition : Use ADP-Glo™ assays for tyrosine kinases (e.g., EGFR, VEGFR) with IC50 determination.
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices. Reference structurally similar pyrimidine derivatives (e.g., pyrido[3,4-d]pyrimidines) for activity benchmarks .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:
Design a focused library with systematic substitutions:

  • Core modifications : Replace thiomorpholine with morpholine or piperazine to assess ring size impact.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) at the difluorophenyl position.
  • Biological testing : Compare IC50 values across analogs using dose-response curves. Prioritize substituents that enhance potency >2-fold while maintaining solubility (>50 µM in PBS) .

Advanced: How to resolve contradictions between in vitro activity and poor in vivo efficacy?

Answer:
Address pharmacokinetic limitations through:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (<200 nm) via emulsion-solvent evaporation.
  • Metabolic stability : Conduct liver microsome assays (human/rat) to identify vulnerable sites (e.g., dihydropyrimidinone oxidation). Introduce deuterium or methyl groups to block metabolic hotspots .
  • Statistical validation : Apply ANOVA to compare treatment groups in rodent models (n ≥ 8) with repeated measures to account for inter-subject variability .

Advanced: What computational strategies support mechanistic studies?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR).
  • QSAR modeling : Train models with MOE descriptors (e.g., logP, polar surface area) to predict IC50 values for novel analogs. Validate with leave-one-out cross-validation (R² > 0.7) .

Advanced: How to evaluate environmental and metabolic fate?

Answer:

  • Environmental persistence : Use OECD 307 guidelines to assess aerobic soil degradation (t1/2 < 60 days).
  • Metabolite profiling : Incubate with human hepatocytes (37°C, 24h) and analyze via UPLC-QTOF-MS. Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation) .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

Answer:

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using a central composite design.
  • In-process controls : Monitor intermediates by TLC or inline IR spectroscopy to ensure consistent conversion (>95%).
  • Statistical process control (SPC) : Track purity (HPLC) and yield across 10 batches; discard outliers beyond ±3σ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.